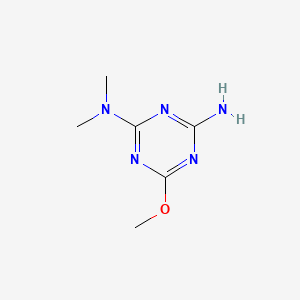

6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Beschreibung

6-Methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring a methoxy group at position 6 and dimethylamino groups at positions 2 and 4. The triazine core provides a planar, aromatic scaffold, while the substituents influence electronic properties, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBAMKHDKOACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with formaldehyde and formic acid . The reaction is carried out by heating the mixture to 40°C, followed by the addition of formaldehyde and formic acid. The mixture is then maintained at 45-55°C for 3 hours, followed by refluxing at a higher temperature for 4 hours. After cooling, the product is isolated by filtration and crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The starting materials and reaction conditions are similar to those used in laboratory synthesis, but the process is optimized for large-scale production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methoxy group at position 6 and dimethylamino groups at positions 2 and 4 participate in substitution reactions.

Key Examples

-

Halogenation : Reaction with halogenating agents (e.g., POCl₃) replaces the methoxy group with chlorine. For example, 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) reacts with amines in dichloromethane (DCM) under acidic conditions, forming peptide-linked triazines .

-

Amination : Substitution with amines (e.g., isopropylamine) occurs under mild conditions (0°C, DCM), yielding derivatives like 6-methoxy-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Methoxy Substitution | POCl₃, DCM, 0°C | 2,4-Dichloro-6-methoxy-1,3,5-triazine |

| Dimethylamino Substitution | Amines, HCl, DCM | N-Alkyl-substituted triazines |

Oxidation and Reduction

While direct data is limited, analogous triazines suggest potential pathways:

Oxidation

-

Methoxy groups are resistant to oxidation, but dimethylamino groups may oxidize to nitroso or nitro derivatives under strong oxidants (e.g., KMnO₄/H⁺) .

Reduction

-

Catalytic hydrogenation (H₂/Pd) reduces the triazine ring to a hexahydrotriazine, though this is less common due to steric hindrance from substituents .

Comparative Reactivity of Substituents

The reactivity hierarchy of functional groups in this compound is:

Methoxy > Dimethylamino

This trend arises from the methoxy group’s weaker electron-donating effect compared to dimethylamino groups, making it more susceptible to electrophilic attack .

Stability Under Hydrolytic Conditions

The compound shows moderate stability in aqueous solutions:

-

Acidic Hydrolysis (HCl) : Cleaves methoxy groups at elevated temperatures (>60°C) .

-

Basic Hydrolysis (NaOH) : Degrades the triazine ring, forming cyanuric acid derivatives .

Nucleophilic Substitution (SₙAr)

Wissenschaftliche Forschungsanwendungen

6-Methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a triazine derivative with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is also referred to as 6-MDMT and has the molecular formula C6H11N5O and a molecular weight of 169.18 g/mol.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing more complex triazine derivatives, useful in materials science and catalysis. It can undergo nucleophilic substitution reactions due to its methoxy and dimethylamino groups, with common reagents including halogenating agents, amines, and thiols. The compound can also undergo oxidation and reduction reactions using oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride under controlled conditions.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that 6-MDMT exhibits significant antimicrobial properties against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent, particularly in developing new drugs targeting specific enzymes and receptors. In vitro studies have demonstrated that 6-MDMT can induce apoptosis in cancer cells, reducing cell viability in MCF-7 breast cancer cells at concentrations as low as 50 µM. The compound disrupts the cell cycle, promoting cell death through mechanisms involving reactive oxygen species (ROS) generation. Additionally, derivatives related to 6-MDMT have been tested for antiplasmodial activity against Plasmodium falciparum, with one derivative exhibiting an IC50 of 0.00266 µM against the drug-resistant FCR-3 strain.

Another study focused on the inhibition of E. coli Dihydrofolate Reductase (DHFR) by compounds related to 6-MDMT, with the best-performing derivatives showing IC50 values in the nanomolar range.

Industry

Due to its stability and reactivity, this compound is used in producing polymers, resins, and other industrial chemicals.

The biological activity of 6-MDMT is attributed to its interaction with molecular targets like enzymes and receptors, where it inhibits enzyme activity by binding to active sites, blocking substrate access.

Case Studies

- Antimicrobial Activity: this compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

- Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, it significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 50 µM. The compound appears to disrupt the cell cycle, promoting cell death through mechanisms involving reactive oxygen species (ROS) generation.

- Antiplasmodial Activity: Derivatives related to this compound were tested for antiplasmodial activity against Plasmodium falciparum. One derivative exhibited an IC50 of 0.00266 µM against the drug-resistant FCR-3 strain, indicating strong potential for further development as an antimalarial agent.

- Inhibition of Dihydrofolate Reductase (DHFR): A study focused on the inhibition of E. coli DHFR by compounds related to this compound. The best-performing derivatives showed IC50 values in the nanomolar range, demonstrating the potential for these compounds in treating bacterial infections by targeting essential metabolic pathways.

- Corrosion Inhibition: 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used to prevent mild steel against corrosion in 0.5 M HCl solution. The inhibition efficiency was determined to be 95.7% for 10.0 mM inhibitor containing acid solution .

Wirkmechanismus

The mechanism of action of 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

The biological and physicochemical properties of triazine derivatives are highly dependent on substituents at positions 2, 4, and 6. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties of Triazine Derivatives

Key Observations:

- Electron-Donating vs. In contrast, chloro (Cl) substituents (e.g., Simazine) withdraw electrons, making the triazine ring more reactive toward nucleophilic substitution .

- Steric Effects: Bulky substituents like styryl or diaryl groups () may hinder molecular packing, affecting crystallinity, while smaller groups (e.g., methylamino) favor compact structures .

- Conjugation : Styryl groups introduce extended π-conjugation, altering UV-Vis absorption and frontier molecular orbitals, as shown in DFT studies .

Physicochemical Properties:

- Solubility: Ethanol solvates in dihydrotriazines enhance solubility (), whereas methoxy groups may improve aqueous solubility compared to chloro analogs .

- Crystallography : X-ray diffraction confirms planar triazine rings in fully aromatic derivatives, while dihydrotriazines exhibit puckered conformations .

Biologische Aktivität

6-Methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine (commonly referred to as 6-MDMT) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 169.18 g/mol, this compound belongs to the triazine family, known for various pharmacological properties including antimicrobial, anticancer, and enzyme inhibition activities.

6-MDMT can be synthesized through several methods, typically involving the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with formaldehyde and formic acid. This synthesis can be optimized for industrial applications using continuous flow reactors to enhance yield and consistency in reaction conditions .

The biological activity of 6-MDMT is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is particularly relevant in its potential use as an anticancer agent and in antimicrobial applications .

Antimicrobial Activity

Research indicates that 6-MDMT exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness comparable to established antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Anticancer Properties

In vitro studies have demonstrated that 6-MDMT can induce apoptosis in cancer cells. For instance, it was found to reduce cell viability in MCF-7 breast cancer cells significantly at concentrations as low as 50 µM. The compound appears to disrupt the cell cycle, promoting cell death through mechanisms involving reactive oxygen species (ROS) generation .

Study on Antiplasmodial Activity

A series of derivatives related to 6-MDMT were tested for antiplasmodial activity against Plasmodium falciparum. One derivative exhibited an IC of 0.00266 µM against the drug-resistant FCR-3 strain, indicating strong potential for further development as an antimalarial agent .

Inhibition of Dihydrofolate Reductase (DHFR)

Another study focused on the inhibition of E. coli DHFR by compounds related to 6-MDMT. The best-performing derivatives showed IC values in the nanomolar range, demonstrating the potential for these compounds in treating bacterial infections by targeting essential metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-MDMT, it is useful to compare it with other triazine derivatives:

| Compound Name | Structure | Biological Activity | IC (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 50 (MCF-7) |

| 2-Methyl-4-methoxy-6-methyl-1,3,5-triazine | Structure | Moderate Antimicrobial | >100 |

| 6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | Structure | Weak Anticancer | >200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.